2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine
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Overview
Description
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine is a chelating tridentate ligand known for its ability to form stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2-n-propylaniline. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine can undergo various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as iron, cobalt, and chromium.
Oxidation and Reduction: Participates in redox reactions when coordinated with metal ions.
Substitution Reactions: The imino groups can be involved in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as iron(II) chloride or cobalt(II) chloride in an inert atmosphere.
Oxidation and Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution Reactions: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying geometries depending on the metal ion.
Oxidation Products: Oxidized forms of the ligand or metal-ligand complexes.
Substitution Products: Modified ligands with different substituents on the imino groups.
Scientific Research Applications
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine has several scientific research applications:
Catalysis: Used as a ligand in catalytic systems for polymerization reactions and the synthesis of organic compounds.
Material Science: Forms coordination polymers with unique electronic and magnetic properties.
Medicinal Chemistry: Investigated for its potential in drug design due to its ability to form stable complexes with biologically relevant metal ions.
Environmental Chemistry: Utilized in the fixation and conversion of carbon dioxide into valuable chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize the metal ion in various oxidation states, facilitating catalytic reactions. The ligand’s structure allows for the formation of stable chelate rings, enhancing the overall stability of the metal-ligand complex .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis-[1-(phenylimino)ethyl]pyridine
- 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine
- 2,6-Bis-[1-(2,6-diisopropylphenylimino)ethyl]pyridine
Uniqueness
2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine is unique due to the presence of the n-propyl group, which can influence the steric and electronic properties of the ligand. This can result in different coordination geometries and reactivity compared to its analogs .
Properties
IUPAC Name |
1-[6-[C-methyl-N-(2-propylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propylphenyl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-5-12-22-14-7-9-16-26(22)28-20(3)24-18-11-19-25(30-24)21(4)29-27-17-10-8-15-23(27)13-6-2/h7-11,14-19H,5-6,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZQZZVUVYYHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3CCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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